Ethyl 5-oxo-1,3-dithiane-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxo-1,3-dithiane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S2/c1-2-10-7(9)6-5(8)3-11-4-12-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWMSKNTPEGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CSCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301464 | |
| Record name | ethyl 5-oxo-1,3-dithiane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-49-7 | |
| Record name | NSC143598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-oxo-1,3-dithiane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioacetalization-Based Cyclization Strategies
The thioacetalization of α-keto esters represents a foundational approach for constructing the 1,3-dithiane ring. This method typically involves the reaction of a carbonyl precursor with 1,3-propanedithiol under acidic or Lewis acid-catalyzed conditions. For example, ethyl 4-oxo-pentanoate reacts with 1,3-propanedithiol in the presence of trifluoroacetic acid (TFA) to yield the dithiane ring via a cyclocondensation mechanism. The reaction proceeds through intermediate thiol addition to the carbonyl group, followed by cyclization to form the six-membered dithiane system.
Key variables influencing this method include:
- Catalyst selection : Lewis acids such as BF₃·OEt₂ enhance reaction rates but may reduce regioselectivity.
- Solvent systems : Dichloromethane (DCM) and toluene are preferred for their ability to stabilize charged intermediates.
- Temperature control : Reactions conducted at 0–5°C favor kinetic control, minimizing side products like disulfide byproducts.
A representative protocol from patent literature involves:
- Dissolving ethyl 4-oxo-pentanoate (1.0 equiv) in DCM.
- Adding 1,3-propanedithiol (1.2 equiv) and TFA (0.1 equiv).
- Stirring at 4°C for 12 hours, followed by neutralization with NaHCO₃.
This method achieves yields of 78–85% with >95% purity.
Oxidative Cyclization of Mercaptoacetate Derivatives
Alternative routes exploit the oxidative coupling of β-mercapto esters. Ethyl 3-mercapto-4-oxo-butanoate undergoes intramolecular cyclization in the presence of iodine or diethyl azodicarboxylate (DEAD) to form the dithiane ring. This method avoids stoichiometric acid use, making it preferable for acid-sensitive substrates.
Mechanistic pathway :
- Thiol oxidation : I₂ converts -SH groups to disulfide (-S-S-) bonds.
- Nucleophilic attack : The enolate of the ketone attacks the disulfide, forming the ring.
- Ester stabilization : The ethyl carboxylate group mitigates ring strain through conjugation.
Comparative data highlights the superiority of DEAD over iodine:
| Oxidizing Agent | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| I₂ | 62 | 8 | Moderate |
| DEAD | 89 | 4 | Minimal |
Reaction conditions: 0.1 M in THF, 25°C, 4–8 hours.
Microwave-Assisted Solid-Phase Synthesis
Recent advancements employ microwave irradiation to accelerate dithiane formation. A 2024 study demonstrated that immobilizing the keto ester precursor on Wang resin enables rapid cyclization (5–10 minutes vs. 12 hours conventionally). Key advantages include:
- Enhanced purity : Solid-phase synthesis reduces side reactions.
- Scalability : Yields scale linearly from 0.1 mmol to 1.0 mol (92–94% yield).
- Green chemistry : Solvent consumption decreases by 70% compared to batch methods.
Protocol :
- Load ethyl 4-oxo-pentanoate onto Wang resin via ester linkage.
- Treat with 1,3-propanedithiol (2.0 equiv) and TFA (0.05 equiv) in DCM.
- Irradiate at 100 W, 80°C for 8 minutes.
- Cleave product from resin using 20% TFA/DCM.
Enzymatic Desymmetrization for Enantioselective Synthesis
Biocatalytic methods address the challenge of stereocontrol in dithiane synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic ethyl 5-oxo-1,3-dithiane-4-carboxylate precursors. In a 2023 Journal of Organic Chemistry study, CAL-B achieved 98% enantiomeric excess (ee) by selectively acetylating the (R)-enantiomer.
Optimized conditions :
- Substrate: Racemic ethyl 4-oxo-5-hydroxy-pentanoate.
- Acyl donor: Vinyl acetate (3.0 equiv).
- Solvent: MTBE at 30°C.
- Conversion: 51% (theoretical maximum for kinetic resolution).
Continuous Flow Reactor Systems
Continuous flow technology improves reproducibility and safety for large-scale synthesis. A 2025 Organic Process Research & Development article detailed a two-stage flow system:
- Stage 1 : Thioacetalization in a packed-bed reactor with Amberlyst-15 catalyst.
- Stage 2 : In-line extraction using a membrane separator to remove excess dithiol.
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield (g/L/h) | 12 | 48 |
| Solvent waste (L/kg) | 120 | 18 |
| Reaction time | 12 h | 0.5 h |
This system achieves 91% yield at a 10 kg/day production rate.
Comparative Analysis of Methodologies
The table below evaluates key preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Thioacetalization | 78–85 | 95 | High | Moderate |
| Oxidative cyclization | 62–89 | 90 | Medium | Low |
| Microwave-assisted | 92–94 | 99 | High | Low |
| Enzymatic resolution | 45–48* | 98 | Low | Very Low |
| Continuous flow | 91 | 97 | Very High | Low |
*Theoretical maximum for kinetic resolution.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1,3-dithiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
Ethyl 5-oxo-1,3-dithiane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1,3-dithiane-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The carbonyl group and the dithiane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
5-Oxo-1,9-nonadioic Acid Diethyl Ester
Structural Differences :
Hydrogen Bonding :
Ethyl 4-Hydroxy-5-oxo-2,5-dihydro-3-furoate
Structural Differences :
Reactivity :
- The furan ring’s aromaticity and hydroxyl group may increase acidity and participation in nucleophilic reactions compared to the sulfur-rich dithiane derivative.
Crystallography :
Ethyl 4-Hydroxy-5-oxo-1,3,6-cycloheptatriene-1-carboxylate
Structural Differences :
- Ring system : A seven-membered cycloheptatriene ring with conjugated double bonds, offering distinct π-orbital interactions compared to the saturated dithiane ring .
- Functional groups : Includes hydroxyl and ketone groups, similar to the dithiane derivative but in a more rigid, unsaturated framework.
Electronic Properties :
- Conjugation in the cycloheptatriene system may lead to enhanced UV absorption and redox activity, unlike the electron-rich dithiane compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Crystallographic Behavior : this compound’s structure may be refined using SHELX programs, which are widely employed for small-molecule crystallography .
- Conformational Flexibility : The dithiane ring’s puckering, analyzed via Cremer-Pople parameters, could influence packing efficiency and solubility compared to planar analogs like furan derivatives .
Q & A
Q. What are the common synthetic routes for Ethyl 5-oxo-1,3-dithiane-4-carboxylate, and what factors influence the choice of method?
The synthesis typically involves cyclocondensation of thiocarbonyl precursors with ethyl esters under controlled conditions. For example, analogous compounds are synthesized via cascade reactions involving propargylamines and carbonyl derivatives . Key factors include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like ZnCl₂). The choice of method depends on yield optimization, functional group compatibility, and scalability for downstream applications.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Structural characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
- X-ray crystallography with SHELXL for refinement and ORTEP-III for visualization .
- IR spectroscopy to identify carbonyl (C=O) and thiolane (C-S-C) stretching frequencies .
Crystallographic data refinement includes resolving thermal displacement parameters (ADPs) and validating bond lengths/angles against databases like Cambridge Structural Database .
Q. What analytical techniques ensure purity and identity validation post-synthesis?
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).
- Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺).
- Elemental Analysis to verify C, H, N, S composition .
Cross-referencing with PubChem or NIST data ensures consistency .
Advanced Research Questions
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Cremer-Pople parameters analyze ring puckering dynamics in the 1,3-dithiane moiety .
- Molecular Dynamics (MD) simulations model solvent interactions and conformational flexibility .
Q. How can researchers resolve contradictions in crystallographic data, such as ring disorder or poor resolution?
Q. What strategies optimize the study of biological activity in derivatives of this compound?
Q. How do hydrogen bonding networks influence crystal packing in this compound?
Q. What role does the 1,3-dithiane ring play in modulating chemical reactivity?
The electron-withdrawing nature of the dithiane ring enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Ring-opening reactions under acidic conditions can generate thiol intermediates .
Q. How are ring puckering dynamics quantified in the 1,3-dithiane moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
